1-(Chlorosulfonyl)azetidin-3-yl acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
(1-chlorosulfonylazetidin-3-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClNO4S/c1-4(8)11-5-2-7(3-5)12(6,9)10/h5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKXWDTDGXBHTDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CN(C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Enduring Significance of Azetidine Ring Systems in Molecular Design
The azetidine (B1206935) ring, a four-membered nitrogen-containing heterocycle, has garnered considerable attention in the field of medicinal chemistry. nih.gov Historically overshadowed by its five- and six-membered counterparts, the azetidine moiety is now recognized as a valuable scaffold in drug discovery. bepls.com Its incorporation into molecular structures can impart a range of desirable physicochemical and pharmacological properties.
The strained nature of the four-membered ring provides a unique three-dimensional geometry that can be exploited to orient substituents in specific spatial arrangements, facilitating precise interactions with biological targets. mdpi.com This conformational rigidity can lead to enhanced binding affinity and selectivity for enzymes and receptors. Furthermore, the presence of the nitrogen atom within the ring offers a site for further functionalization and can influence properties such as solubility and metabolic stability. nih.gov Consequently, azetidine-containing compounds have demonstrated a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. nih.gov
The Versatile Role of Sulfonyl Chlorides As Reactive Intermediates
Sulfonyl chlorides (R-SO₂Cl) are a well-established class of highly reactive electrophilic reagents that play a pivotal role in a multitude of chemical transformations. The strong electron-withdrawing nature of the sulfonyl group renders the sulfur-chlorine bond susceptible to nucleophilic attack, making sulfonyl chlorides excellent precursors for the introduction of the sulfonyl moiety into a wide range of molecules.
Their reactivity with nucleophiles such as alcohols and amines to form sulfonates and sulfonamides, respectively, is a cornerstone of organic synthesis. Sulfonamides, in particular, are a prominent functional group in a vast number of pharmaceuticals. Beyond these classical reactions, sulfonyl chlorides are utilized in various other transformations, including the generation of sulfenes and their participation in cycloaddition reactions. The versatility and reliability of sulfonyl chlorides have solidified their status as indispensable tools for the construction of complex organic molecules.
The Research Context of 1 Chlorosulfonyl Azetidin 3 Yl Acetate As a Polyfunctional Scaffold
Synthetic Methodologies for Azetidine Ring Construction
Cycloaddition Reactions in Azetidine Synthesis
Cycloaddition reactions represent a powerful and direct method for assembling cyclic structures, and they have been effectively applied to the synthesis of the azetidine core. nih.govacs.org Among these, the [2+2] cycloaddition is particularly prominent for constructing four-membered rings.
The Staudinger ketene-imine cycloaddition is a classic and highly versatile method for the synthesis of β-lactams (azetidin-2-ones), which are crucial intermediates that can be subsequently reduced to the corresponding azetidines. nih.gov This reaction involves the formal [2+2] cycloaddition between a ketene and an imine. nih.govrsc.org
Ketenes are often highly reactive and prone to polymerization, so they are typically generated in situ for immediate use. rsc.orgorganic-chemistry.org A common method for their generation is the dehydrochlorination of acyl chlorides using a tertiary amine base, such as triethylamine. organic-chemistry.org The generated ketene is then trapped by an imine present in the reaction mixture. The reaction proceeds through the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon, forming a zwitterionic intermediate. rsc.orgorganic-chemistry.org This intermediate then undergoes a four-electron conrotatory electrocyclization to yield the four-membered β-lactam ring. organic-chemistry.org For instance, the synthesis of 3-acetoxy-2-azetidinones, which bear a key substituent relevant to the target molecule, can be achieved using 2-acetoxyacetyl chloride as the ketene precursor. organic-chemistry.org
| Ketene Precursor (Acyl Chloride) | Generated Ketene | Resulting β-Lactam Substituent |
|---|---|---|
| Acetyl chloride | Ketene | 3-Unsubstituted |
| Crotonyl chloride | Methylketene | 3-Vinyl |
| 2-Acetoxyacetyl chloride | Acetoxyketene | 3-Acetoxy |
| Phenylacetyl chloride | Phenylketene | 3-Phenyl |
The stereochemical outcome of the Staudinger cycloaddition is a critical aspect of the synthesis, as it determines the relative configuration of the substituents on the β-lactam ring. The stereoselectivity is established during the ring-closure step of the zwitterionic intermediate. rsc.org A competition exists between the direct ring closure to form the product and the isomerization of the imine moiety within the intermediate. rsc.org
The electronic properties of the substituents on both the ketene and the imine significantly influence this competition and, therefore, the final cis/trans selectivity. rsc.org Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to accelerate the direct ring closure, favoring the formation of the cis-β-lactam. rsc.org Conversely, electron-withdrawing groups on the ketene and electron-donating groups on the imine slow down the ring closure, allowing for isomerization of the intermediate and leading to a preference for the trans-β-lactam. rsc.org Reaction temperature also plays a role; for example, high-temperature conditions have been used to obtain trans-β-lactams. organic-chemistry.org Furthermore, enantioselective synthesis of β-lactams can be achieved through the use of chiral auxiliaries on either the ketene or imine component, or by employing chiral catalysts. organic-chemistry.org
| Ketene Substituent Effect | Imine Substituent Effect | Rate of Ring Closure | Predominant Product |
|---|---|---|---|
| Electron-donating | Electron-withdrawing | Accelerated | cis-β-Lactam |
| Electron-withdrawing | Electron-donating | Slowed | trans-β-Lactam |
Intramolecular Cyclization Protocols for Azetidine Formation
Intramolecular cyclization is a fundamental strategy for the formation of heterocyclic rings, including azetidines. acs.org These methods typically rely on an intramolecular nucleophilic substitution (SN2) reaction, where a nitrogen atom attacks a carbon atom bearing a suitable leaving group to form the N-C bond that closes the ring.
The formation of a β-lactam (azetidin-2-one) ring, a direct precursor to the azetidine scaffold, can be accomplished through the intramolecular cyclization of β-amino acid derivatives. acs.org In a strategy involving a β-hydroxy amide precursor, the carboxylic acid functionality is first coupled with an amine to form the amide. The hydroxyl group of the original β-hydroxy acid component must then be activated to serve as an effective leaving group for the subsequent cyclization. This activation is typically achieved by converting the hydroxyl group into a sulfonate ester, such as a mesylate or tosylate. In the presence of a base, the amide nitrogen is deprotonated, and the resulting nucleophilic anion attacks the activated carbon center, displacing the leaving group and forming the four-membered β-lactam ring.
A more direct and widely used intramolecular cyclization approach to the azetidine ring itself, rather than a β-lactam precursor, involves the use of γ-amino alcohols (3-aminopropanols). This strategy is a cornerstone of azetidine synthesis and proceeds in two key steps: activation of the terminal hydroxyl group and subsequent base-mediated ring closure.
First, the hydroxyl group of the γ-amino alcohol is converted into a good leaving group. This can be accomplished using various reagents, such as methanesulfonyl chloride (to form a mesylate), p-toluenesulfonyl chloride (to form a tosylate), or thionyl chloride (to form a halide). In the second step, a base is used to promote the intramolecular SN2 reaction. The base deprotonates the amino group, enhancing its nucleophilicity, which then attacks the carbon bearing the leaving group to form the azetidine ring. The choice of base can be critical, with strong, non-nucleophilic bases like lithium bis(trimethylsilyl)amide (LiHMDS) being effective, particularly when the nitrogen's nucleophilicity is reduced by electron-withdrawing substituents.
| Activation Reagent | Leaving Group | Base for Cyclization | Reference |
|---|---|---|---|
| Methanesulfonyl chloride (MsCl) | Mesylate (-OMs) | Various bases | |
| p-Toluenesulfonyl chloride (TsCl) | Tosylate (-OTs) | Various bases | |
| Thionyl chloride (SOCl₂) | Chloride (-Cl) | LiHMDS |
This method provides a reliable and modular route to diversely substituted azetidines, as the starting γ-amino alcohols can often be prepared in enantiomerically pure form, allowing for the synthesis of chiral azetidine products.
Electroreductive Intramolecular Cross-Coupling Methods.
A promising approach for the stereoselective construction of the azetidine core is through electroreductive intramolecular cross-coupling reactions. This method has been successfully applied to the synthesis of cis-2,4-disubstituted azetidine-3-ones from chiral α-imino esters. figshare.comnih.govfigshare.comacs.org The process involves the electrochemical reduction of an α-imino ester, which generates a radical anion that subsequently undergoes cyclization to form the four-membered ring.
The reaction is typically carried out in the presence of chlorotrimethylsilane and triethylamine. figshare.comnih.gov The choice of supporting electrolyte and cathode material is crucial for achieving high stereoselectivity and yield. figshare.comnih.gov For instance, the use of Bu₄NClO₄ as the supporting electrolyte and a platinum cathode has been shown to provide excellent results. figshare.comnih.gov This method allows for the synthesis of azetidine-3-ones with high diastereomeric excess (>99% de) and enantiomeric excess (85-99% ee). figshare.comnih.gov The resulting azetidin-3-one (B1332698) can then be reduced to the corresponding azetidin-3-ol, a direct precursor for the introduction of the acetate group.
| Starting Material | Electrolyte | Cathode | Product | Diastereomeric Excess (de) | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|---|
| Chiral aromatic α-imino ester (from S-valine) | Bu₄NClO₄ | Pt | Mixed ketal of cis-2,4-disubstituted azetidine-3-one | >99% | 85-99% | figshare.comnih.gov |
| Chiral aromatic α-imino ester (from S-leucine) | Bu₄NClO₄ | Pt | Mixed ketal of cis-2,4-disubstituted azetidine-3-one | >99% | 85-99% | figshare.comnih.gov |
| Chiral aromatic α-imino ester (from S-phenylalanine) | Bu₄NClO₄ | Pt | Mixed ketal of cis-2,4-disubstituted azetidine-3-one | >99% | 85-99% | figshare.comnih.gov |
| Aromatic imino ester (from S-aspartic acid) | Not specified | Not specified | Mixed ketal of cis-2,4-disubstituted azetidine-3-one and 2,5-disubstituted pyrrolidine-3-one | Not specified | Not specified | nih.gov |
| Aromatic imino ester (from S-glutamic acid) | Not specified | Not specified | Mixed ketal of cis-2,4-disubstituted azetidine-3-one | Not specified | Not specified | nih.gov |
Rearrangement Reactions Leading to Azetidine Structures.
Rearrangement reactions provide another avenue for the synthesis of the azetidine ring. magtech.com.cn Various rearrangement strategies have been developed to access functionalized azetidines from different starting materials. arkat-usa.orgnih.gov One such method involves the thermal isomerization of aziridines to azetidines. This ring expansion reaction can be an effective way to construct the four-membered ring from a more readily available three-membered precursor.
Another notable strategy is the semi-pinacol rearrangement of azabicyclo[1.1.0]butyl carbinols, which leads to the formation of 3-acylazetidines. arkat-usa.org Furthermore, ring expansion of certain β-lactams can also yield functionalized azetidines. researchgate.netnih.gov These rearrangement pathways offer alternative synthetic routes that can be tailored based on the availability of starting materials and the desired substitution pattern on the azetidine ring.
Introduction and Functionalization of the Acetate Moiety at Azetidin-3-yl Position
Once the azetidin-3-ol core is established, the next crucial step is the introduction of the acetate group at the C-3 position. This can be achieved through several well-established chemical transformations.
The most direct method for installing the acetate group is the esterification of an azetidin-3-ol precursor. This reaction is typically carried out by treating the azetidin-3-ol with an acetylating agent in the presence of a base. Common acetylating agents include acetyl chloride and acetic anhydride. The choice of base and solvent is important to ensure efficient conversion and to avoid side reactions. For N-protected azetidin-3-ols, this transformation is generally straightforward and high-yielding.
β-Lactams, or azetidin-2-ones, are versatile intermediates in organic synthesis and can serve as precursors for 3-functionalized azetidines. nih.govrsc.orgnih.gov A synthetic strategy could involve the use of a β-lactam with a carboxylic acid or ester functionality at the C-4 position. Through a series of transformations, including reduction of the lactam carbonyl and manipulation of the C-4 substituent, it is possible to arrive at the desired 3-acetoxyazetidine. Ring expansion reactions of certain functionalized β-lactams can also lead to the formation of azetidines with the desired substitution pattern. researchgate.netnih.gov
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the formation of carbon-carbon double bonds and can be ingeniously applied to the synthesis of a precursor to this compound. wikipedia.orgyoutube.comconicet.gov.aryoutube.com This strategy involves the reaction of an N-protected azetidin-3-one with a phosphonate reagent, such as trimethyl phosphonoacetate, in the presence of a base. semanticscholar.orgnih.gov
This reaction typically yields an azetidine ring with an exocyclic α,β-unsaturated ester at the C-3 position. semanticscholar.orgnih.gov The subsequent reduction of the double bond and the ester group would lead to a 3-(hydroxyethyl)azetidine intermediate. This intermediate can then be acetylated to afford the target acetate moiety. The HWE reaction is known for its high stereoselectivity, often favoring the formation of the E-alkene. wikipedia.org
| Carbonyl Compound | Phosphonate Reagent | Base | Product | Reference |
|---|---|---|---|---|
| N-Boc-3-azetidinone | Trimethyl phosphonoacetate | DBU | (N-Boc-azetidin-3-ylidene)acetate | nih.gov |
| Aldehydes/Ketones | Stabilized phosphonate carbanions | Various | (E)-Alkenes (predominantly) | wikipedia.org |
Installation of the N-Chlorosulfonyl Group
The final step in the synthesis of this compound is the introduction of the chlorosulfonyl group onto the azetidine nitrogen. This functionalization is typically achieved by reacting the N-unsubstituted azetidine precursor with a suitable chlorosulfonating agent.
The most common method for the synthesis of sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. rsc.orgsigmaaldrich.cnresearchgate.net In this case, the secondary amine of the azetidine ring would react with sulfuryl chloride (SO₂Cl₂) or a similar reagent to form the N-chlorosulfonyl derivative. The reaction is generally carried out in an aprotic solvent.
Alternatively, chlorosulfonyl isocyanate (CSI) can be used as a versatile reagent for the introduction of the sulfamoyl moiety. tandfonline.combeilstein-journals.org While CSI is highly reactive towards various functional groups, under controlled conditions, it can be employed for the N-functionalization of heterocyclic amines. tandfonline.com
Direct N-Sulfonylation Strategies
Direct N-sulfonylation of a pre-formed azetidine ring stands as the most straightforward synthetic route to this compound. This approach involves the reaction of azetidin-3-yl acetate with a suitable sulfonating agent. The primary advantage of this strategy lies in its convergency, as the azetidine core is constructed and functionalized prior to the introduction of the sensitive chlorosulfonyl moiety.
One common method for direct N-sulfonylation involves the use of sulfuryl chloride (SO₂Cl₂) in the presence of a base. The base is crucial to neutralize the hydrochloric acid generated during the reaction, thereby preventing the protonation of the azetidine nitrogen, which would render it unreactive. The choice of base and solvent is critical to ensure the stability of the starting materials and the product. A non-nucleophilic organic base, such as triethylamine or diisopropylethylamine, is often preferred in an aprotic solvent like dichloromethane or tetrahydrofuran at low temperatures to control the reactivity of sulfuryl chloride.
| Reactant 1 | Reactant 2 | Reagent | Solvent | Key Considerations |
|---|---|---|---|---|
| Azetidin-3-yl acetate | Sulfuryl chloride (SO₂Cl₂) | Triethylamine | Dichloromethane | Low temperature to control reactivity. |
| Azetidin-3-yl acetate | Sulfuryl chloride (SO₂Cl₂) | Diisopropylethylamine | Tetrahydrofuran | Inert atmosphere to prevent moisture contamination. |
Another direct approach is the reaction with sulfur trioxide complexes, such as the sulfur trioxide-pyridine or sulfur trioxide-dimethylformamide complex. These reagents are generally milder than sulfuryl chloride and can offer better control over the reaction. The reaction typically proceeds by the initial formation of a sulfamic acid intermediate, which can then be converted to the corresponding sulfonyl chloride by treatment with a chlorinating agent like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).
Utilization of Chlorosulfonic Acid Derivatives
Chlorosulfonic acid (ClSO₃H) is a potent and highly reactive sulfonating agent that can be employed for the synthesis of this compound. acs.orgacs.org However, its high reactivity necessitates careful control of reaction conditions to avoid undesired side reactions, such as ring-opening of the strained azetidine or hydrolysis of the acetate ester. The reaction is typically carried out at low temperatures in the presence of a suitable acid scavenger.
A more controlled method involves the use of N-sulfamoyl chlorides, which can be prepared from the corresponding amine and chlorosulfonic acid. In a two-step, one-pot procedure, azetidin-3-yl acetate could first be reacted with an excess of sulfuryl chloride to form an intermediate N-chlorosulfonylaminosulfonyl chloride, which upon controlled hydrolysis would yield the desired product.
The use of pre-formed chlorosulfonyl isocyanate (ClSO₂NCO) is another viable, albeit less common, strategy. The reaction with an alcohol, followed by the decarboxylation of the resulting carbamate, can lead to the formation of a sulfamoyl chloride. Adapting this methodology to the azetidine nitrogen would require careful optimization.
| Sulfonating Agent | Key Features | Potential Challenges |
|---|---|---|
| Chlorosulfonic acid (ClSO₃H) | Highly reactive and potent. | Risk of side reactions (ring-opening, hydrolysis). |
| Sulfuryl chloride (SO₂Cl₂) | Commonly used for direct sulfonylation. | Requires careful temperature control and a base. |
| Sulfur trioxide complexes (e.g., SO₃·Py) | Milder than SO₂Cl₂ and ClSO₃H. | May require a subsequent chlorination step. |
Considerations for Selective Chlorosulfonylation on Nitrogen
Achieving selective N-chlorosulfonylation of azetidin-3-yl acetate requires careful consideration of several factors to prevent unwanted side reactions. The primary challenge is the inherent reactivity of the chlorosulfonyl group, which can react with both the azetidine nitrogen and potentially the acetate functionality under certain conditions.
Protecting Group Strategy: To ensure selectivity, a protecting group strategy can be employed. The hydroxyl group of azetidin-3-ol can be protected with a robust protecting group, such as a silyl ether (e.g., tert-butyldimethylsilyl) or a benzyl ether, prior to the N-sulfonylation step. Following the successful formation of the N-chlorosulfonyl group, the protecting group can be selectively removed, and the resulting alcohol can be acetylated to yield the final product. This multi-step approach, while longer, offers greater control and minimizes the risk of side reactions.
Reaction Conditions: The choice of solvent, temperature, and base is paramount for selective N-sulfonylation. Aprotic, non-polar solvents are generally preferred to minimize the solubility and reactivity of byproducts. Conducting the reaction at low temperatures (-78 °C to 0 °C) is crucial to moderate the reactivity of the chlorosulfonating agent. The use of a hindered, non-nucleophilic base is also important to prevent competitive reactions with the electrophile.
Alternative Synthetic Routes: In cases where direct chlorosulfonylation proves to be low-yielding or prone to side reactions, alternative synthetic routes that build the N-sulfonylated azetidine scaffold can be considered. For instance, the ring contraction of a suitably substituted α-bromo-N-sulfonylpyrrolidinone could provide access to the desired azetidine ring system. rsc.org Another approach could involve the intramolecular cyclization of an N-tert-butylsulfonyl(2-aminoalkyl)oxane derivative. acs.org While these methods are less direct, they can offer a more controlled synthesis of the core N-sulfonyl azetidine structure.
Transformations Involving the Chlorosulfonyl Moiety
The chlorosulfonyl group (-SO₂Cl) is a powerful electrophilic center, making the sulfur atom highly susceptible to nucleophilic attack. This reactivity is the basis for its primary transformations.
The sulfur-chlorine bond in this compound is polarized, with the sulfur atom bearing a partial positive charge. This facilitates nucleophilic acyl substitution-type reactions where the chloride ion acts as a good leaving group. A wide variety of nucleophiles can displace the chloride to form a diverse range of azetidine-1-sulfonamides and related derivatives.
The general mechanism involves the attack of a nucleophile on the electrophilic sulfur atom, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate results in the expulsion of the chloride ion and the formation of a new sulfur-nucleophile bond.
Common nucleophiles and the resulting products are outlined in the table below:
| Nucleophile (Nu-H) | Product | Product Class |
| Ammonia (NH₃) | 1-(Aminosulfonyl)azetidin-3-yl acetate | Sulfamide |
| Primary Amine (R-NH₂) | 1-(Alkylaminosulfonyl)azetidin-3-yl acetate | N-Alkylsulfonamide |
| Secondary Amine (R₂NH) | 1-(Dialkylaminosulfonyl)azetidin-3-yl acetate | N,N-Dialkylsulfonamide |
| Alcohol (R-OH) | 1-(Alkoxysulfonyl)azetidin-3-yl acetate | Sulfonate Ester |
| Water (H₂O) | 1-(Hydroxysulfonyl)azetidin-3-yl acetate | Sulfonic Acid |
The rate of these reactions is influenced by the nucleophilicity of the attacking species and the steric hindrance around the sulfur atom.
In the presence of water or other protic solvents, this compound will undergo hydrolysis or solvolysis. The mechanism is analogous to nucleophilic displacement, with the solvent molecule acting as the nucleophile.
Hydrolysis with water yields the corresponding sulfonic acid, 1-(hydroxysulfonyl)azetidin-3-yl acetate, and hydrochloric acid. This reaction is typically rapid and exothermic.
In alcoholic solvents (solvolysis), the corresponding sulfonate esters are formed. For example, reaction with methanol (B129727) would yield methyl 1-(sulfonyloxy)azetidin-3-yl acetate. The general pathway for these transformations is presented below:
| Solvent (S-OH) | Intermediate | Product |
| Water (H₂O) | Tetrahedral Hydrate | 1-(Hydroxysulfonyl)azetidin-3-yl acetate |
| Methanol (CH₃OH) | Tetrahedral Methoxide Adduct | Methyl 1-(sulfonyloxy)azetidin-3-yl acetate |
| Ethanol (C₂H₅OH) | Tetrahedral Ethoxide Adduct | Ethyl 1-(sulfonyloxy)azetidin-3-yl acetate |
Due to the reactive nature of the chlorosulfonyl group, this compound can act as a sulfonylating agent. In this capacity, it can introduce the azetidin-1-sulfonyl group onto various substrates. This is particularly relevant in the synthesis of more complex molecules where the azetidine moiety is desired. For example, it can react with phenols, amines, and other nucleophilic functional groups to form the corresponding sulfonamides and sulfonate esters, effectively transferring the "azetidin-1-sulfonyl" portion of the molecule.
Reactivity Profile of the Azetidine Ring System
The four-membered azetidine ring is characterized by significant ring strain (approximately 25.4 kcal/mol), which is a driving force for many of its reactions. rsc.org This inherent strain makes the ring susceptible to cleavage under certain conditions.
The ring strain of the azetidine core can be released through ring-opening reactions, which are often facilitated by nucleophiles or electrophiles. The N-sulfonyl group is electron-withdrawing, which can influence the regioselectivity of nucleophilic attack on the ring carbons.
Nucleophilic attack can lead to the cleavage of one of the C-N bonds. For instance, strong nucleophiles in the presence of a Lewis acid could potentially open the ring to form substituted propanes. The specific conditions and the nature of the nucleophile would determine the outcome of such reactions. Recent studies have demonstrated various strategies for the ring-opening of azetidines using sulfur and oxygen nucleophiles. beilstein-journals.org
Photochemical methods have also been employed to induce ring-opening in certain azetidine systems, often proceeding through strained intermediates. beilstein-journals.org While not specifically documented for this compound, such pathways are plausible under appropriate conditions. Reductive cleavage of the N-sulfonyl group with agents like lithium aluminum hydride can also lead to ring-opened products, specifically γ-amino alcohols. bhu.ac.in
Despite the ring strain, many reactions can be performed on the substituents of the azetidine ring without disrupting the core structure. The acetate group at the 3-position is a key site for such transformations.
For example, the ester can be hydrolyzed under basic or acidic conditions to yield the corresponding alcohol, 1-(chlorosulfonyl)azetidin-3-ol. This alcohol can then serve as a handle for further functionalization, such as oxidation to the corresponding ketone or conversion to other esters or ethers.
The table below summarizes some potential reactions that preserve the azetidine ring:
| Reagent | Reaction Type | Product |
| NaOH (aq) | Ester Hydrolysis | 1-(Chlorosulfonyl)azetidin-3-ol |
| LiAlH₄ | Ester Reduction | 1-(Chlorosulfonyl)azetidin-3-yl)methanol |
| R-MgBr | Grignard Reaction (on ester) | 1-(Chlorosulfonyl)-3-(1-hydroxy-1,1-dialkyl)azetidine |
These transformations allow for the modification of the 3-substituent while retaining the core azetidine-1-sulfonyl chloride framework, enabling the synthesis of a variety of derivatives.
Stereochemical Control during Azetidine Ring Transformations
The stereochemical outcome of reactions involving the azetidine ring in N-sulfonylated derivatives is a critical aspect of their synthetic utility. The N-sulfonyl group, including the N-chlorosulfonyl group, plays a pivotal role in dictating the stereoselectivity of transformations by influencing the geometry and electronic properties of the ring.
In nucleophilic substitution reactions at the C3 position of N-sulfonylated azetidines, the stereochemical course is often dependent on the nature of the nucleophile and the reaction conditions. For instance, the synthesis of chiral azetidin-3-ones, which are precursors to 3-acetoxyazetidines, can be achieved with a high degree of stereocontrol. nih.gov Gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides is one such method that yields chiral azetidin-3-ones with excellent enantiomeric excess. nih.gov The subsequent reduction of the ketone and acylation would provide access to enantiomerically enriched 1-(sulfonyl)azetidin-3-yl acetates.
Transformations of the azetidine ring itself, such as ring-opening or ring-expansion reactions, are also subject to stereochemical control. The N-sulfonyl group activates the ring, making it susceptible to nucleophilic attack. iitk.ac.in In the case of 2-substituted N-tosylazetidines, zinc halide-mediated ring-opening reactions with various nucleophiles have been shown to proceed with distinct regioselectivity. iitk.ac.in While direct studies on this compound are not extensively documented, it is anticipated that nucleophilic attack at C2 or C4 would proceed with inversion of stereochemistry at the attacked carbon, a hallmark of an S(_N)2 mechanism.
The following table illustrates the stereochemical outcomes in related azetidine transformations, providing a basis for predicting the behavior of this compound.
| Starting Material | Reagents and Conditions | Product | Stereochemical Outcome | Reference |
|---|---|---|---|---|
| Chiral N-propargylsulfonamides | Gold catalyst, oxidant | Chiral Azetidin-3-ones | High enantiomeric excess | nih.gov |
| 2-Aryl-N-tosylazetidines | ZnI₂, CH₂Cl₂, rt | γ-Iodoamines | Regioselective ring opening | iitk.ac.in |
Reactivity of the Acetate Ester Functionality
The acetate group at the C3 position of this compound is a versatile functional handle that can undergo a variety of chemical transformations. Its reactivity is primarily centered around the electrophilic carbonyl carbon.
Hydrolytic Cleavage and Ester Exchange Reactions
The acetate ester is susceptible to hydrolytic cleavage under both acidic and basic conditions to yield the corresponding alcohol, 1-(chlorosulfonyl)azetidin-3-ol. The rate of this hydrolysis is influenced by the electronic environment of the azetidine ring. The electron-withdrawing N-chlorosulfonyl group is expected to have a modest effect on the rate of hydrolysis.
The table below summarizes the expected outcomes of hydrolysis and transesterification based on general ester reactivity.
| Substrate | Reaction | Conditions | Expected Product |
|---|---|---|---|
| This compound | Hydrolysis | Aqueous acid or base | 1-(Chlorosulfonyl)azetidin-3-ol |
| This compound | Transesterification | R'OH, acid or base catalyst | 1-(Chlorosulfonyl)azetidin-3-yl R'-oate |
Role of the Acetate as a Leaving Group in Azetidine Transformations
The acetate group can function as a competent leaving group in nucleophilic substitution reactions at the C3 position of the azetidine ring. The N-sulfonyl activation of the azetidine ring enhances the electrophilicity of the C3 carbon, making it more susceptible to attack by nucleophiles. rsc.org
Upon nucleophilic attack, the acetate anion is displaced. The efficiency of this process is dependent on the strength of the incoming nucleophile and the stability of the departing acetate ion. A wide range of nucleophiles, including amines, thiols, and halides, can potentially displace the acetate group, leading to the formation of various 3-substituted azetidine derivatives. This synthetic strategy is a powerful tool for introducing diverse functionalities onto the azetidine scaffold. The reaction is expected to proceed via an S(_N)2 mechanism, resulting in an inversion of stereochemistry at the C3 position if it is a chiral center.
The following table provides examples of nucleophilic substitution reactions where an acetate or a related group acts as a leaving group in activated heterocyclic systems.
| Substrate | Nucleophile | Conditions | Product | Reference Principle |
|---|---|---|---|---|
| N-Activated 3-Acetoxyazetidine | Amine (R₂NH) | Solvent, heat | N-Activated 3-Aminoazetidine | rsc.org |
| N-Activated 3-Acetoxyazetidine | Thiol (RSH) | Base, solvent | N-Activated 3-Thioazetidine | nih.gov |
| N-Activated 3-Acetoxyazetidine | Halide (X⁻) | Lewis acid | N-Activated 3-Haloazetidine | iitk.ac.in |
Synthetic Applications and Utility of 1 Chlorosulfonyl Azetidin 3 Yl Acetate
Building Block for Diverse Azetidine-Containing Scaffolds
The inherent reactivity of 1-(Chlorosulfonyl)azetidin-3-yl acetate (B1210297) makes it an ideal starting material for constructing a variety of more complex azetidine-based structures. The strategic functionalization of its reactive groups enables the synthesis of substituted, fused, and spirocyclic systems.
The N-chlorosulfonyl group of 1-(Chlorosulfonyl)azetidin-3-yl acetate is a powerful electrophilic handle for introducing a wide array of substituents onto the azetidine (B1206935) nitrogen. This group readily reacts with various nucleophiles, such as amines, alcohols, and thiols, to form stable sulfonamides, sulfamates, and thiosulfonates, respectively. This reaction allows for the generation of a library of N-substituted azetidines, which is a common strategy for tuning the pharmacological properties of a lead compound.
Furthermore, the acetate group at the C3 position can be readily hydrolyzed to furnish 1-(chlorosulfonyl)azetidin-3-ol. This resulting secondary alcohol can then be oxidized under standard conditions to yield the corresponding azetidin-3-one (B1332698). nih.gov Azetidin-3-ones are highly valuable synthetic intermediates, serving as precursors for a multitude of C3-substituted azetidines through reactions like reductive amination, Wittig reactions, and nucleophilic additions to the carbonyl group. nih.govnih.gov
While azetidin-2-ones (β-lactams) are typically synthesized via [2+2] cycloaddition reactions like the Staudinger synthesis, functionalized azetidines serve as crucial building blocks for their modification. nih.govmdpi.com The core azetidine structure provided by this compound is fundamental to the broader class of β-lactam chemistry.
| Reactant (Nucleophile) | Reaction Type | Resulting N-Substituted Azetidine Product |
|---|---|---|
| Primary/Secondary Amine (R₂NH) | Sulfonamide formation | 1-(R₂N-sulfonyl)azetidin-3-yl acetate |
| Alcohol (ROH) | Sulfamate formation | 1-(RO-sulfonyl)azetidin-3-yl acetate |
| Thiol (RSH) | Thiosulfonate formation | 1-(RS-sulfonyl)azetidin-3-yl acetate |
| Organometallic Reagent (R-MgBr) | Sulfonamide formation (after workup) | 1-(R-sulfonyl)azetidin-3-yl acetate |
The development of three-dimensional molecular structures is a key goal in modern drug discovery to explore new chemical space. Fused and spirocyclic azetidines are particularly attractive scaffolds due to their conformational rigidity. enamine.netnih.gov this compound can serve as a precursor for these complex architectures.
Intramolecular cyclization is a primary strategy for forming fused ring systems. researchgate.netresearchgate.net By reacting the N-chlorosulfonyl group with a nucleophile that contains a second reactive moiety, a substrate suitable for a subsequent ring-closing reaction can be prepared. For instance, reaction with an amino alcohol could be followed by activation of the alcohol and intramolecular displacement by the azetidine nitrogen to form a fused bicyclic system.
Spirocycles can be accessed from the azetidin-3-one derivative. Azetidin-3-ones can undergo condensation reactions with bifunctional reagents or participate in cycloadditions to build a second ring spiro-fused at the C3 position. nih.govacs.org The combination of the azetidine pharmacophore with an oxindole, for example, has led to the synthesis of novel spiro-3,2′-azetidine oxindoles with potential applications in medicinal chemistry. nih.gov
| Target Architecture | Synthetic Strategy | Role of Azetidine Precursor |
|---|---|---|
| Fused Azetidines | Intramolecular C-N or C-C bond formation | The N-substituent is elaborated with a reactive chain that cyclizes back onto the ring or a ring atom. |
| Spiro Azetidines | Condensation or cycloaddition at C3 | The C3-acetate is converted to a C3-ketone (azetidin-3-one), which acts as the electrophilic center for spirocyclization. nih.govnih.gov |
| Bridged Azetidines | Intramolecular bond formation across the ring | Functional groups at N1 and C3 are tethered together via a linker chain. |
Precursor for Bioactive Molecule Fragments in Medicinal Chemistry Research
The strained azetidine ring is not only a rigid scaffold but also a precursor to other important linear functional groups through strain-releasing ring-opening reactions. rsc.orgnih.govresearchgate.net This dual utility makes this compound a valuable starting point for fragments used in medicinal chemistry.
The azetidin-2-one (B1220530) ring is the defining structural feature of β-lactam antibiotics. The 4-acetoxy-azetidin-2-one unit is a particularly important intermediate in the synthesis of carbapenem (B1253116) and penem (B1263517) antibiotics. researchgate.net In cephalosporins, the analogous C3'-acetoxy group acts as a good leaving group, a mechanism crucial for their antibacterial activity. chegg.com
While this compound is not itself an azetidin-2-one, its structural features are highly relevant. The 3-acetoxy group is a key synthon that can be carried through several synthetic steps. researchgate.net The N-sulfonyl group can serve as a protecting group for the nitrogen atom during the construction of the bicyclic carbapenem core. nih.gov The synthesis of ertapenem, for example, relies on the coupling of a thiol side chain to a pre-formed bicyclic azetidinone core. nih.govresearchgate.net The azetidine framework provided by precursors like this compound is the foundational element upon which these complex antibiotics are built.
β-Amino acids and β-amino alcohols are crucial components of many biologically active molecules, including peptides and pharmaceuticals. mdpi.comresearchgate.net Azetidines can be considered conformationally constrained analogues of these structures or can serve as synthetic precursors to them via nucleophilic ring-opening. mdpi.comresearchgate.netresearchgate.net
The ring strain of the N-sulfonylated azetidine ring in this compound facilitates its cleavage by nucleophiles. nih.gov Depending on the reaction conditions and the nucleophile used, the ring can be opened regioselectively at either the C2 or C4 position. This process yields linear γ-functionalized β-amino acid or β-amino alcohol derivatives, where the substitution pattern is precisely controlled by the starting material and the incoming nucleophile. nih.govresearchgate.net This synthetic route is a powerful method for producing enantiopure β-amino derivatives, which are otherwise challenging to synthesize. researchgate.netacs.orgorganic-chemistry.org
The primary utility of a versatile building block like this compound is its ability to generate a wide diversity of new chemical entities for screening in drug discovery programs. nih.govacs.org The azetidine ring is a "privileged" scaffold, meaning it is a structural motif that is frequently found in active pharmaceutical ingredients. nih.govenamine.net
By leveraging the distinct reactivity of its three functional sites, a multitude of second-generation scaffolds can be produced from this single precursor. The N-chlorosulfonyl group allows for diversification at the nitrogen atom, the C3-acetate can be converted to a ketone for further reactions or be replaced by other nucleophiles, and the entire ring can be opened to access acyclic structures. This capacity for diversification makes it an excellent starting point for creating libraries of novel compounds for high-throughput screening, accelerating the discovery of new therapeutic agents. rsc.orgrsc.orgacs.org
| Reactive Site | Transformation | Resulting Scaffold Class | Reference Principle |
|---|---|---|---|
| N-Chlorosulfonyl group | Reaction with nucleophiles | N-Substituted azetidines | researchgate.net |
| C3-Acetate group | Hydrolysis and oxidation | Azetidin-3-ones | nih.gov |
| Azetidine Ring | Nucleophilic ring-opening | γ-substituted β-amino acids/alcohols | nih.govmdpi.com |
| Entire Molecule | Multi-step sequences | Fused and spirocyclic azetidines | nih.govnih.gov |
Application in Catalysis and Asymmetric Synthesis
The field of asymmetric catalysis heavily relies on the development of novel chiral ligands and auxiliaries that can effectively induce enantioselectivity in chemical transformations. Small, conformationally constrained cyclic structures, such as the azetidine ring, are attractive scaffolds for the design of such molecules. birmingham.ac.ukresearchgate.net The incorporation of a sulfonyl group provides a handle for further functionalization and coordination with metal centers.
The broader class of azetidine-containing ligands has been successfully employed in a range of asymmetric reactions, including but not limited to, Friedel-Crafts alkylations, Henry reactions, and Michael-type reactions. birmingham.ac.ukresearchgate.net These ligands can act as organocatalysts or coordinate with transition metals to create a chiral environment that directs the stereochemical outcome of the reaction. For instance, N-substituted-azetidinyl methanols have been shown to be effective chiral catalysts in the addition of diethylzinc (B1219324) to aldehydes, achieving high levels of enantioselectivity. researchgate.net
The potential utility of a chiral sulfonamide derived from this compound would depend on several factors, including the nature of the chiral moiety introduced and the specific reaction it is designed to catalyze. The rigidity of the azetidine ring, combined with the stereoelectronic properties of the sulfonamide group and the additional chiral element, could lead to a well-defined catalytic pocket.
A hypothetical derivatization and its potential application are outlined in the table below, based on established principles of chiral ligand design and asymmetric catalysis.
| Reaction Step | Description | Potential Chiral Moiety (Example) | Potential Catalytic Application | Expected Outcome |
| 1. Derivatization | Reaction of this compound with a chiral amine. | (S)-1-Phenylethylamine | Palladium-catalyzed asymmetric allylic alkylation. | Formation of a chiral P,N- or N,S-type ligand that could induce enantioselectivity in the formation of the C-C bond. |
| 2. Complexation | Coordination of the resulting chiral azetidinyl sulfonamide ligand to a metal precursor. | Palladium(II) acetate | Asymmetric Heck reaction. | Generation of an active chiral catalyst capable of differentiating between enantiotopic faces of the substrate. |
| 3. Catalytic Test | Employment of the in situ generated catalyst in an asymmetric transformation. | Addition of an arylboronic acid to an alkene. | Enantiomerically enriched product. | High yield and enantiomeric excess (e.e.) of the desired product isomer. |
It is important to note that the successful application of such a derivative would require extensive experimental investigation to optimize reaction conditions and evaluate the ligand's performance across a range of substrates. The principles of chiral ligand design suggest that sterically and electronically tunable sulfonamides derived from the azetidine scaffold could be a promising, yet unexplored, area of research in asymmetric catalysis. nih.gov
Spectroscopic Characterization and Computational Studies for Research Elucidation
Advanced Spectroscopic Techniques for Structural and Stereochemical Assignment
Spectroscopic analysis is fundamental to confirming the identity and purity of "1-(Chlorosulfonyl)azetidin-3-yl acetate". A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offers a complete picture of the molecular framework.
¹H and ¹³C NMR spectroscopy are powerful tools for determining the connectivity and conformational preferences of the azetidine (B1206935) ring. The four-membered azetidine ring is not planar and undergoes a puckering motion. The substituent on the nitrogen atom can adopt either an axial or equatorial position, and rapid inversion at the nitrogen is a common feature in azetidines. ipb.pt
In the ¹H NMR spectrum of "1-(Chlorosulfonyl)azetidin-3-yl acetate (B1210297)," the protons on the azetidine ring are expected to exhibit characteristic chemical shifts and coupling constants that are indicative of the ring's conformation. The methine proton at the C3 position (H-3), being attached to the carbon bearing the acetate group, would likely appear as a multiplet. The methylene (B1212753) protons at the C2 and C4 positions (H-2 and H-4) would present as complex multiplets due to their diastereotopic nature and coupling to each other and to the H-3 proton. The coupling constants between these protons are particularly informative; typically, Jtrans couplings in azetidines have smaller values (around 5.8-7.9 Hz) compared to Jcis couplings (around 8.4-8.9 Hz), which allows for the assignment of the relative stereochemistry. ipb.pt The methyl protons of the acetate group would appear as a sharp singlet.
The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the acetate group would resonate at the downfield end of the spectrum. The C3 carbon, attached to the electronegative oxygen of the acetate, would appear at a characteristic chemical shift, while the C2 and C4 carbons of the azetidine ring would be found further upfield.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 4.8 - 5.2 | m | - |
| H-2, H-4 | 4.0 - 4.5 | m | - |
| CH₃ (acetate) | 2.1 | s | - |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (acetate) | 170 - 172 |
| C3 | 65 - 75 |
| C2, C4 | 50 - 60 |
| CH₃ (acetate) | 20 - 22 |
IR spectroscopy is particularly useful for monitoring the formation of "this compound" from its precursors. The presence of strong absorption bands corresponding to the sulfonyl chloride (S=O stretching, typically in the regions of 1370-1350 cm⁻¹ and 1180-1160 cm⁻¹) and the ester carbonyl (C=O stretching, around 1740 cm⁻¹) groups would confirm the successful synthesis of the target molecule. The disappearance of the N-H stretching band of the parent azetidine would also be a key indicator of the reaction's completion.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its structure. In the mass spectrum of "this compound," the molecular ion peak [M]⁺ would be expected. Common fragmentation pathways for N-sulfonylated compounds include the cleavage of the S-N bond and the loss of SO₂. researchgate.net For this specific molecule, fragmentation could also involve the loss of the acetyl group or cleavage of the azetidine ring.
Table 3: Predicted IR and MS Data for this compound
| Spectroscopic Technique | Characteristic Feature | Predicted Value/Fragment |
| IR | S=O stretch (asymmetric) | 1370 - 1350 cm⁻¹ |
| IR | S=O stretch (symmetric) | 1180 - 1160 cm⁻¹ |
| IR | C=O stretch (ester) | ~1740 cm⁻¹ |
| MS | Molecular Ion [M]⁺ | Expected |
| MS | Fragmentation | [M - SO₂]⁺, [M - Cl]⁺, [M - OAc]⁺ |
Computational Chemistry for Mechanistic Insights and Reactivity Prediction
Computational chemistry offers a powerful lens through which to examine the reaction mechanisms, conformational landscapes, and electronic properties of "this compound" at a molecular level.
Quantum chemical calculations, particularly using Density Functional Theory (DFT), can be employed to model the reaction pathway for the synthesis of "this compound," for instance, from azetidin-3-yl acetate and sulfuryl chloride. Such calculations can elucidate the transition state structures and activation energies involved in the N-sulfonylation reaction. This provides a deeper understanding of the reaction kinetics and mechanism, which can be valuable for optimizing reaction conditions. Theoretical calculations on related systems have shown that the reaction between amines and sulfonyl chlorides can proceed through a concerted or stepwise mechanism, and computational studies can help distinguish between these possibilities for the azetidine system.
Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of "this compound" in different environments. By simulating the motion of the molecule over time, MD can reveal the preferred conformations in solution, the timescales of conformational changes, and the nature of interactions with solvent molecules. This information is crucial for understanding how the molecule's shape and flexibility might influence its interactions with other molecules in a chemical or biological context.
Future Research Directions and Emerging Opportunities
Development of Green Chemistry Approaches for Synthesis
The synthesis of highly functionalized and strained molecules like 1-(chlorosulfonyl)azetidin-3-yl acetate (B1210297) often relies on traditional synthetic methods that may involve hazardous reagents, harsh reaction conditions, and the generation of significant chemical waste. Future research presents a considerable opportunity to develop more environmentally benign and sustainable synthetic routes.
Key areas for investigation in green synthesis include:
Catalytic Methods: Exploring the use of transition metal or organocatalysts could enable milder and more efficient reaction pathways. For instance, catalytic C-H amination or cycloaddition reactions could provide more atom-economical routes to the azetidine (B1206935) core. rsc.org
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and precise control over reaction parameters. Developing a flow process for the synthesis of 1-(chlorosulfonyl)azetidin-3-yl acetate could lead to higher yields and purity while minimizing waste.
Bio-inspired Synthesis: Investigating enzymatic or chemo-enzymatic approaches could offer highly selective and environmentally friendly methods for the construction of the chiral azetidine scaffold.
Safer Reagents: Research into replacing hazardous reagents, such as certain chlorinating agents used for the sulfonyl chloride installation, with greener alternatives would be a significant advancement.
The development of such green methodologies would not only reduce the environmental impact of producing this compound but also potentially make it more accessible and cost-effective for broader applications.
Exploration of Novel Reactivity Patterns for the Chlorosulfonyl-Azetidine System
The inherent ring strain of the azetidine ring (approximately 25.4 kcal/mol) and the high reactivity of the sulfonyl chloride group suggest that this compound could exhibit unique and synthetically valuable reactivity. rsc.org Future research should focus on uncovering and harnessing these novel reaction pathways.
Potential areas for exploration include:
Strain-Release Reactions: The azetidine ring can undergo ring-opening reactions under various conditions. Investigating the controlled ring-opening of this compound could provide access to novel acyclic or larger heterocyclic structures that are otherwise difficult to synthesize. rsc.orgrsc.org The interplay between the sulfonyl group and the acetate moiety could offer unique control over the regioselectivity and stereoselectivity of these transformations.
Reactions at the Sulfonyl Group: The chlorosulfonyl group is a versatile functional handle that can react with a wide range of nucleophiles to form sulfonamides, sulfonic esters, and other derivatives. Exploring these reactions with this compound could lead to a diverse library of novel azetidine-containing compounds with potential applications in medicinal chemistry and materials science.
Intramolecular Transformations: The proximity of the acetate and chlorosulfonyl groups could facilitate novel intramolecular reactions, leading to the formation of bicyclic or spirocyclic systems. For example, under specific conditions, an intramolecular cyclization could occur, yielding a novel fused ring system.
Photoredox and Electrochemical Methods: Modern synthetic techniques like photoredox catalysis and electrochemistry can enable unique transformations that are not accessible through traditional thermal methods. Applying these techniques to this compound could uncover unprecedented reactivity patterns. rsc.org
A thorough investigation of the reactivity of this compound will undoubtedly expand the synthetic chemist's toolbox and provide access to new molecular architectures.
Design of Next-Generation Synthetic Methodologies
The unique structural and reactive properties of this compound make it a promising building block for the development of new synthetic methodologies. Its bifunctional nature, with both an electrophilic sulfonyl chloride and a nucleophilic acetate (after hydrolysis), allows for diverse and programmable reaction sequences.
Emerging opportunities in this area include:
Diversity-Oriented Synthesis (DOS): This compound could serve as a versatile scaffold in DOS campaigns to rapidly generate libraries of complex and structurally diverse molecules. The sequential or orthogonal reactivity of its functional groups could be exploited to introduce multiple points of diversity.
Bioorthogonal Chemistry: The specific reactivity of the chlorosulfonyl group could be harnessed for applications in bioorthogonal chemistry, such as the selective labeling of biomolecules in a biological environment.
Development of Novel Protecting Groups: The N-sulfonylazetidine moiety could potentially be explored as a new type of protecting group for amines, with unique cleavage conditions.
Synthesis of Conformationally Constrained Peptidomimetics: Azetidine rings are known to induce specific conformations in peptide chains. nih.gov this compound could be a precursor to novel azetidine-based amino acids that can be incorporated into peptides to create conformationally constrained analogs with enhanced biological activity and stability.
By leveraging the unique characteristics of this compound, chemists can develop innovative synthetic strategies to address current challenges in organic synthesis and drug discovery. The exploration of this compound and its derivatives holds the promise of unlocking new chemical space and enabling the creation of novel molecules with valuable properties.
Q & A
Q. What are the recommended synthetic methodologies for obtaining enantiomerically pure 1-(Chlorosulfonyl)azetidin-3-yl acetate?
Enantiomerically pure synthesis can be achieved via enzymatic resolution. For example, Lipase PS (from Burkholderia cepacia) in a biphasic system (acetonitrile and pH 7.0 phosphate buffer) selectively hydrolyzes one enantiomer, enabling isolation of the desired stereoisomer. This method yields ~49% enantiomeric excess, with purification via flash chromatography (petroleum ether/ethyl acetate) .
Q. What analytical techniques are essential for structural confirmation of this compound?
Key techniques include:
- Single-crystal X-ray diffraction : Determines absolute stereochemistry and bond geometries. Data collected using Bruker APEXII CCD diffractometers, processed with SHELXS97/SHELXL97 for structure refinement .
- NMR spectroscopy : and NMR (400 MHz and 100 MHz, respectively) in CDCl confirm functional groups and stereochemical environments (e.g., δ 5.28 ppm for azetidine protons) .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Q. What safety protocols are critical for handling chlorosulfonyl-containing azetidine derivatives?
- Personal protective equipment (PPE) : Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Perform reactions in fume hoods to prevent inhalation of toxic gases (e.g., HCl, SO).
- Spill management : Absorb leaks with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers address discrepancies between spectroscopic data and crystallographic results for azetidine derivatives?
Contradictions often arise from dynamic molecular behavior (e.g., conformational flexibility) or crystal packing effects. Strategies include:
Q. What computational approaches enhance mechanistic understanding of nucleophilic substitution reactions involving this compound?
- Density Functional Theory (DFT) : Models transition states for sulfonyl chloride reactivity (e.g., SN pathways).
- Molecular docking : Predicts interactions with biological targets (e.g., enzymes or receptors) to guide functionalization .
- Solvent effect simulations : COSMO-RS models optimize reaction conditions (e.g., polar aprotic solvents for amide coupling) .
Q. How can reaction conditions be optimized for synthesizing novel derivatives via nucleophilic substitution?
- Solvent selection : Dichloromethane or THF minimizes side reactions (e.g., hydrolysis).
- Base screening : KCO or EtN enhances nucleophilicity of amines/alcohols.
- Kinetic monitoring : Use TLC (silica gel, UV detection) or inline FTIR to track intermediate formation .
Q. What strategies validate the biological relevance of this compound derivatives?
- In vitro assays : Test cytotoxicity (MTT assay) and target binding (SPR or fluorescence polarization).
- Metabolic stability : LC-MS/MS evaluates hepatic clearance using microsomal incubations.
- Crystallographic docking : Overlay derivative structures with protein active sites (e.g., PDB: 1T4J) to rationalize activity .
Data Contradiction Analysis
Q. How should researchers resolve conflicting reactivity data between small-scale and bulk syntheses?
- Scale-dependent effects : Assess heat/mass transfer limitations using microreactors for exothermic reactions.
- Impurity profiling : HPLC-MS identifies byproducts (e.g., dimerization or oxidation).
- DoE (Design of Experiments) : Statistically optimize parameters (temperature, stoichiometry) via software like JMP® .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
